N-benzyl-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21(23-15-17-7-2-1-3-8-17)16-27-19-10-6-9-18-11-12-20(24-22(18)19)25-13-4-5-14-25/h1-3,6-12H,4-5,13-16H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDKTVVPPDFEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=CC=C4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline ring can be synthesized through various methods, including the Skraup synthesis or the Doebner-Miller reaction. The pyrrolidine group is then introduced via nucleophilic substitution reactions. The final step involves the formation of the acetamide moiety through an amidation reaction, often using reagents such as benzylamine and acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the efficient handling of reactions and the implementation of green chemistry principles to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
N-benzyl-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide features a quinoline ring substituted with a pyrrolidine group and an acetamide moiety. The synthesis of this compound typically involves several steps:
- Preparation of Quinoline Derivative : Various methods such as the Skraup synthesis or Doebner-Miller reaction can be employed.
- Introduction of Pyrrolidine Group : This is achieved through nucleophilic substitution reactions.
- Formation of Acetamide Moiety : This final step often utilizes reagents like benzylamine and acetic anhydride under controlled conditions.
The compound's molecular formula is with a CAS number of 921575-04-4 .
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
In biological research, this compound is investigated for its potential as a ligand in biochemical assays. Its ability to interact with various biological targets makes it valuable for studying molecular interactions and mechanisms.
Medicine
The compound has shown promise in therapeutic applications:
- Anticancer Activity : It has been evaluated for its ability to inhibit tumor growth in xenograft models, demonstrating significant tumor growth inhibition rates of up to 60% at doses of 20 mg/kg.
- Anticonvulsant Properties : Preliminary studies suggest that it may exhibit anticonvulsant effects, making it a candidate for further investigation in treating seizure disorders.
Industrial Applications
In industry, this compound is utilized in developing new materials with specific electronic or optical properties. Its unique chemical characteristics make it suitable for applications in pharmaceuticals, agrochemicals, and advanced materials.
Case Studies
- Antitumor Activity Study : In vivo studies demonstrated that N-benzyl-2-((2-(pyrrolidin-1-yl)quinolin-8-yloxy)acetamide significantly inhibited tumor growth in animal models compared to control groups, suggesting potential for cancer therapy.
- Anti-inflammatory Effects : Research indicated that the compound reduced inflammation markers in models of induced arthritis, showing promise for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-benzyl-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The pyrrolidine group may enhance the compound’s binding affinity to certain proteins, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
N-benzyl-2-pyrrolidone derivatives: Investigated for their antioxidant and enzyme inhibitory activities.
Uniqueness
N-benzyl-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is unique due to its combination of a quinoline ring and a pyrrolidine group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-benzyl-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide, with the CAS number 921575-04-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O2 |
| Molecular Weight | 361.4 g/mol |
| CAS Number | 921575-04-4 |
Biological Activity
This compound has been studied for various biological activities, particularly in the fields of antibacterial and anticancer research.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrole and quinoline derivatives. For instance, pyrrole benzamide derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged between 3.12 and 12.5 μg/mL, indicating promising antibacterial effects compared to standard antibiotics like ciprofloxacin .
Anticancer Potential
The compound's structure suggests potential interactions with cancer-related targets. Compounds similar to this compound have been investigated for their ability to inhibit survivin, a protein associated with cancer cell survival. The selective targeting of survivin can lead to apoptosis in cancer cells while sparing normal tissues, making it an attractive target in cancer therapy .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may act through the following pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a role in neurodegenerative diseases.
- Interference with Cell Signaling : The compound may modulate G-protein-coupled receptors (GPCRs), which are critical in various signaling pathways related to cellular growth and survival .
- Induction of Apoptosis : By targeting survivin or other anti-apoptotic factors, this compound could promote programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Study on Antibacterial Activity : A study evaluating pyrrole derivatives found that specific structural modifications enhanced antibacterial potency against resistant strains .
- Cancer Cell Studies : Research focusing on survivin inhibition demonstrated that certain quinoline derivatives could significantly reduce cancer cell viability in vitro, suggesting a pathway for future therapeutic development .
- Neuroprotective Effects : Some derivatives exhibited neuroprotective effects by inhibiting cholinesterase enzymes, which are implicated in Alzheimer's disease .
Q & A
Q. What synthetic methodologies are optimal for preparing N-benzyl-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide, and how can reaction conditions be tailored to enhance yield?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes refluxing 2-(quinolin-8-yloxy)acetohydrazide with ethyl cinnamate derivatives in ethanol with glacial acetic acid as a catalyst, followed by chromatography (CH₂Cl₂/MeOH 97:3) for purification . Adjusting solvent polarity, reaction time (18–20 hours), and acid catalysis can optimize yields. highlights ester hydrolysis and azide formation steps for analogous quinoline derivatives, suggesting controlled pH and temperature as critical variables .
Q. How is X-ray crystallography utilized to resolve the molecular structure and intermolecular interactions of this compound?
Single-crystal X-ray diffraction (SCXRD) is key. and detail using a Bruker SMART CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Data refinement via SHELXL (R factor = 0.039) revealed a dihedral angle of 87.19° between the quinoline and benzene rings, with intermolecular O–H⋯N/O hydrogen bonds stabilizing the crystal lattice .
Q. Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| a, b, c (Å) | 6.6028, 14.9207, 16.3505 |
| V (ų) | 1610.8 |
| Z | 4 |
| R factor | 0.039 |
Advanced Research Questions
Q. What mechanistic insights explain the selective cytotoxicity of quinoline-acetamide derivatives in cancer cells?
reports copper(II) complexes of quinoline-acetamide ligands inducing apoptosis in lung cancer cells via mitochondrial pathways. Mechanistic studies (e.g., flow cytometry, ROS assays) are recommended to assess DNA intercalation, caspase activation, and JNK/p38 MAPK signaling . Comparative studies with ’s Mycobacterium tuberculosis inhibitors (docking score: −8.9) can elucidate target selectivity .
Q. How can computational modeling predict binding interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations analyze interactions with enzymes like kinases or mycobacterial targets. ’s docking scores (−8.9 to −8.7 kcal/mol) suggest prioritizing ligands with high affinity for hydrophobic pockets. Parameterize force fields using SCXRD data (e.g., hydrogen-bond distances) to improve accuracy .
Q. What strategies address contradictions in cytotoxicity data across cell lines?
Discrepancies may arise from cell permeability, efflux pumps, or metabolic stability. recommends dose-response assays (e.g., IC₅₀) across multiple lines (e.g., A549 vs. HEK293) with controls for apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye) . Validate via structural analogs () to isolate pharmacophore contributions .
Q. How do substituents on the quinoline ring influence bioactivity?
Structure-activity relationship (SAR) studies are critical. demonstrates that electron-donating groups (e.g., pyrrolidin-1-yl at position 2) enhance metal-ion binding (e.g., Cd²⁺/Zn²⁺ selectivity via PET/ICT mechanisms) . ’s trifluoromethyl-tetrazole analogs show improved metabolic stability, suggesting halogenation as a strategy for pharmacokinetic optimization .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
